molecular formula C14H19N3O2 B13463835 tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate

tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate

Cat. No.: B13463835
M. Wt: 261.32 g/mol
InChI Key: HCFFHKACGKCYNG-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate is a complex organic compound that features a tert-butyl group, an amino group, and a pyrrolo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis to construct the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit . The reaction conditions often involve the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanoate)

Uniqueness

tert-Butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate is unique due to its specific combination of functional groups and the pyrrolo[2,3-c]pyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)11(15)6-9-7-17-12-8-16-5-4-10(9)12/h4-5,7-8,11,17H,6,15H2,1-3H3

InChI Key

HCFFHKACGKCYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=C1C=CN=C2)N

Origin of Product

United States

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